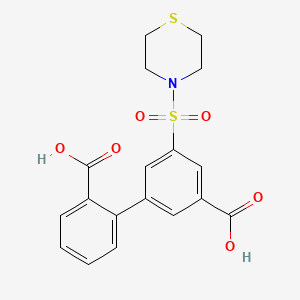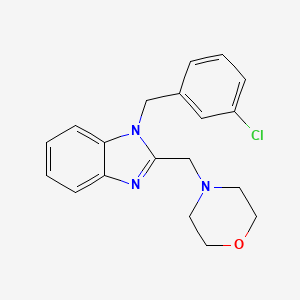![molecular formula C14H17F3N2O3 B5294760 1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5294760.png)
1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of pyridine-2-one kinase inhibitors and is known to target the spleen tyrosine kinase (SYK) enzyme. SYK is a non-receptor tyrosine kinase that plays a crucial role in the activation of B-cell receptor (BCR) signaling pathway, which is implicated in the development and progression of various B-cell malignancies.
作用機序
1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one exerts its pharmacological effect by selectively inhibiting SYK, a key enzyme in the BCR signaling pathway. SYK plays a crucial role in the activation of downstream signaling molecules such as phospholipase C gamma 2 (PLCγ2), Bruton's tyrosine kinase (BTK), and AKT, which are involved in the regulation of B-cell proliferation, survival, and migration. Inhibition of SYK by 1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one leads to the downregulation of these downstream signaling molecules, resulting in the inhibition of B-cell proliferation, survival, and migration.
Biochemical and Physiological Effects
1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in vitro and in vivo. It has also been shown to inhibit B-cell migration and adhesion, which are crucial steps in the development and progression of B-cell malignancies. In addition, 1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has been shown to enhance the anti-tumor effects of other chemotherapeutic agents such as rituximab and idelalisib.
実験室実験の利点と制限
One of the major advantages of 1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one is its high specificity for SYK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has some limitations, including its relatively low potency compared to other SYK inhibitors and its potential for drug-drug interactions with other medications.
将来の方向性
Future research on 1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one should focus on its potential therapeutic applications in other B-cell malignancies such as multiple myeloma and mantle cell lymphoma. In addition, the development of combination therapies involving 1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one and other chemotherapeutic agents should be explored. Further studies are also needed to investigate the potential side effects and toxicities of 1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one in humans.
合成法
The synthesis of 1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one involves a multi-step process that includes the reaction of 2-chloro-5-nitropyridine with 2,6-dimethylphenyl isocyanate to form 1,4,6-trimethyl-3-(2,6-dimethylphenyl)pyridin-2(1H)-one. This intermediate is then subjected to a series of reactions involving morpholine, trifluoroacetic acid, and trifluoromethylmorpholine to produce the final product 1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one.
科学的研究の応用
1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has been extensively studied for its potential therapeutic applications in B-cell malignancies such as chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), and Waldenstrom macroglobulinemia (WM). Preclinical studies have shown that 1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one inhibits SYK-mediated BCR signaling, leading to the inhibition of B-cell proliferation, survival, and migration. This makes it a promising therapeutic agent for the treatment of B-cell malignancies.
特性
IUPAC Name |
1,4,6-trimethyl-3-[2-(trifluoromethyl)morpholine-4-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-8-6-9(2)18(3)12(20)11(8)13(21)19-4-5-22-10(7-19)14(15,16)17/h6,10H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPYFDUQKDMXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(=O)N2CCOC(C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR*,5R*,6S*,7aS*)-2-[(8-methoxy-2-quinolinyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5294679.png)
![3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole](/img/structure/B5294687.png)



![6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5294720.png)
![3-(1-methyl-1H-pyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5294728.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5294733.png)

![2-methoxy-3-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5294749.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5294767.png)

![[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol](/img/structure/B5294777.png)
![2-{4-chloro-2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5294784.png)